2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene
Description
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene is a thiophene-based heterocyclic compound featuring an ethenyl group at the 2-position and a phenyl-substituted thiophene moiety at the 5-position. Thiophenes are widely studied for their electronic properties (e.g., conductivity in polymers) and biological activities (e.g., cytotoxicity, larvicidal effects) . The ethenyl group may enhance polymerization capabilities, while the biphenyl-thiophene unit could promote intermolecular interactions in crystal engineering or drug-target binding .
Properties
CAS No. |
150502-19-5 |
|---|---|
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-ethenyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C16H12S2/c1-2-14-9-10-16(18-14)13-7-5-12(6-8-13)15-4-3-11-17-15/h2-11H,1H2 |
InChI Key |
CDQPJOYRFIEZOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can produce various substituted thiophenes .
Scientific Research Applications
Pharmacological Applications
Thiophene derivatives are known for their broad spectrum of biological activities. The compound 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene exhibits potential in several pharmacological domains:
- Anticancer Activity : Research indicates that thiophene derivatives can inhibit the growth of cancer cells. For instance, studies have shown that compounds with similar structures can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy due to their role in reactivating tumor suppressor genes .
- Antimicrobial Properties : Thiophene derivatives have been explored for their antimicrobial effects. The structural features of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene may contribute to its efficacy against various pathogens, as evidenced by the activity of related thiophene compounds .
- Anti-inflammatory and Analgesic Effects : Compounds within this class have shown promising results in alleviating inflammation and pain, which can be beneficial for treating chronic inflammatory diseases .
Material Science Applications
The unique electronic properties of thiophene derivatives make them suitable for various applications in material science:
- Organic Electronics : 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene is a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport properties enhances its usability in these technologies .
- Organic Field Effect Transistors (OFETs) : The compound's conductive properties allow it to be utilized in OFETs, where it can serve as an active layer material, contributing to the development of flexible electronic devices .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of thiophene-based compounds demonstrated that derivatives similar to 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene exhibited significant cytotoxicity against various cancer cell lines. The research utilized a combination of pharmacophore modeling and molecular docking to identify key structural features responsible for their activity .
Case Study 2: Organic Electronics
Research highlighted the use of thiophene derivatives in fabricating high-performance organic solar cells. The incorporation of compounds like 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene into polymer blends resulted in improved efficiency due to enhanced charge mobility and light absorption characteristics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, affecting neuronal signaling .
Comparison with Similar Compounds
Table 3: Electronic Properties of Thiophene Derivatives
| Compound Name | Conductivity (S/cm) | Application | Reference |
|---|---|---|---|
| Poly(Th3AA-RedI-co-Th) | 4.9 × 10⁻³ | Liquid crystalline electronics | |
| Poly(Th3AA-RedI-co-Py) | 7.5 × 10⁻³ | Conductive polymers |
The ethenyl group in 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene could facilitate polymerization into conductive materials, though its monomeric form may lack intrinsic conductivity. Comparatively, copolymers with pyrrole achieve higher conductivity due to heteroatom doping .
Key Contrasts and Limitations
- Synthesis Efficiency : Yields for Pd-catalyzed derivatives vary widely (41–80%), suggesting sensitivity to steric and electronic effects .
- Activity vs. Structure : More thiophene rings enhance larvicidal activity , but cytotoxicity depends on substituent bioactivity (e.g., chloroacetamides in ).
- Conductivity: Requires polymerization or copolymerization, as monomeric thiophenes lack significant conductivity .
Biological Activity
2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene is a synthetic compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The structure of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene can be represented as follows:
This compound contains two thiophene rings and an ethenyl group, contributing to its unique electronic and steric properties that influence its biological activity.
Antimicrobial Activity
Thiophene derivatives, including 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene, have shown promising antimicrobial properties. Studies have demonstrated that compounds with thiophene moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene | E. coli, S. aureus | Moderate |
| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | B. subtilis, S. aureus | High |
In a study evaluating various thiophene derivatives, it was found that modifications on the thiophene ring significantly influenced antibacterial potency. The presence of electron-donating groups enhanced activity against E. coli and S. aureus, while electron-withdrawing groups reduced efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives has been well-documented. Compounds containing the thiophene nucleus are known to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response.
| Compound | Mechanism of Action | Effectiveness |
|---|---|---|
| 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene | COX inhibition | Moderate |
| Tiaprofenic acid (thiophene derivative) | COX inhibition | High |
Research indicates that thiophene-based drugs have been utilized in treating inflammatory conditions due to their ability to modulate inflammatory pathways effectively . The compound's structural features contribute to its interaction with target enzymes, enhancing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have explored the anticancer properties of thiophene derivatives, including 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG-2 (liver cancer) | < 25 | Potent |
| MCF-7 (breast cancer) | 26 - 50 | Moderate |
| PC-3 (prostate cancer) | 51 - 100 | Weak |
In a study assessing the anti-proliferative activity of several thiophene derivatives, it was reported that modifications at specific positions on the thiophene ring could enhance anticancer efficacy. For instance, compounds with halogen substitutions showed improved activity against HepG-2 cells .
Case Studies
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various thiophene derivatives using disk diffusion methods against standard bacterial strains. The results indicated that the presence of substituents on the thiophene ring directly correlated with increased antibacterial activity .
- Cytotoxicity Assays : In vitro cytotoxicity evaluations were performed using MTT assays on different human cancer cell lines. The findings highlighted that certain derivatives exhibited IC50 values lower than 25 μM against HepG-2 cells, indicating strong potential for anticancer applications .
Q & A
Q. What are the recommended synthetic routes for 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis involving Friedel-Crafts acylation and Suzuki-Miyaura coupling is commonly employed. For example:
- Step 1 : Prepare the thiophene backbone via condensation of 2-acetylthiophene with hydrazine hydrate under acidic conditions (ethanol/HCl) to form a thiophene-carboxamide intermediate .
- Step 2 : Functionalize the intermediate via palladium-catalyzed cross-coupling with 4-(thiophen-2-yl)phenylboronic acid. Optimize yields (typically 60-75%) by controlling ligand selection (e.g., triphenylphosphine), solvent (toluene/ethanol), and temperature (80-100°C) .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and purify via column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8-7.5 ppm) and thiophene signals (δ 6.2-6.7 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in the ethenyl group (δ 5.0-5.5 ppm) .
- IR Spectroscopy : Confirm C=C (1650 cm⁻¹) and C-S (690 cm⁻¹) stretches.
- Contradiction Resolution : If NMR signals deviate from literature (e.g., unexpected splitting), verify sample purity (HPLC) and compare with computational models (DFT) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map HOMO/LUMO distributions. For example, substituting the ethenyl group with electron-withdrawing groups (e.g., -CN) lowers LUMO energy, improving charge transport in organic semiconductors .
- Validate predictions via cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) and UV-Vis spectroscopy (λmax ~420 nm) .
Q. What strategies address inconsistencies in thermal stability data during thermogravimetric analysis (TGA)?
- Methodological Answer :
- Controlled Atmosphere : Conduct TGA under nitrogen to prevent oxidative decomposition. Compare with air-exposed samples to isolate degradation mechanisms (e.g., thiophene ring oxidation at >250°C) .
- Reproducibility : Ensure consistent heating rates (5°C/min) and sample mass (5-10 mg). Discrepancies >5% may indicate impurities or polymorphic variations .
Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 4-(thiophen-2-yl)phenyl group directs electrophiles (e.g., NO2+) to the less hindered 3-position of the central thiophene ring .
- Electronic Effects : Electron-rich ethenyl groups enhance reactivity at adjacent positions. Use Hammett constants (σ+) to predict substituent effects and validate with kinetic studies .
Toxicology and Safety
Q. What are the occupational exposure limits for handling this compound, and how should waste be managed?
- Methodological Answer :
- Safety Protocols : Follow OSHA guidelines for thiophene derivatives: use fume hoods, nitrile gloves, and eye protection. LC50 (rat) data for analogous compounds suggest moderate toxicity (LD50 ~500 mg/kg) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before incineration. Avoid aqueous discharge due to sulfur content .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Include full characterization data : Yield (%), melting point (if solid), Rf values, NMR/IR spectra, and microanalysis (for new compounds) .
- Example entry:
Yield: 68%; m.p. 145-147°C; 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J=8.4 Hz, 2H), 6.92 (s, 1H)...
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
